molecular formula C13H20O4 B3056782 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester CAS No. 74160-66-0

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

Cat. No.: B3056782
CAS No.: 74160-66-0
M. Wt: 240.29 g/mol
InChI Key: FYOKZZNUNQUQRW-UHFFFAOYSA-N
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Description

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester (molecular formula: C₁₃H₂₀O₄) is an alicyclic dicarboxylate ester featuring a cyclopentene ring substituted with two methyl groups at the 3- and 4-positions and diethyl ester moieties at the 1,1-positions. This compound is synthesized via ruthenium-catalyzed cyclization of diethyldiallyl malonate, achieving 100% yield under optimized conditions (60°C in Cl₃CCH₃) . Its unsaturated cyclopentene core and ester functionalities make it a versatile intermediate in organic synthesis, particularly in polymerization and catalytic applications .

Properties

IUPAC Name

diethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKZZNUNQUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C(C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448487
Record name 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74160-66-0
Record name 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Scientific Research Applications

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is used across chemistry, biology, and industry.

Chemistry

  • Building Block for Synthesis: It serves as a building block in the synthesis of complex molecules.
  • Stabilization of Ester Groups: Research indicates that this compound can stabilize adjacent ester groups during ionization processes, which may enhance its efficacy in certain biochemical applications.

Biology

  • Enzyme-Catalyzed Reactions: The compound can be used as a substrate or inhibitor in enzyme-catalyzed reactions, allowing for the exploration of metabolic pathways.
  • Metabolic Pathways: Studies show that the compound can be metabolized into various derivatives, influencing its biological activity.

Industry

  • Production of Polymers and Resins: It is employed in the production of polymers and resins due to its reactivity.

Properties

  • Appears as a colorless liquid with a sweet, fruity odor.
  • Soluble in organic solvents such as ethanol and acetone.
  • Boiling Point: ~231 °C.
  • Melting Point: -27 °C.

Chemical Reactions

The compound undergoes various chemical reactions.

  • Oxidation: Can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the ester groups into alcohols.
  • Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The cyclopentene ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 1,1-Cyclopentanedicarboxylate

Molecular Formula : C₁₁H₁₆O₄; Molecular Weight : 212.245 g/mol .

  • Structural Differences : Saturated cyclopentane ring vs. unsaturated cyclopentene in the target compound.
  • Key Properties : Lower reactivity due to the absence of conjugated double bonds. The saturated structure reduces susceptibility to ring-opening reactions.
  • Applications: Primarily used as a solvent or intermediate in non-catalytic reactions .

Cyclopentene-1,4-Dicarboxylic Acid Diethyl Ester (Positional Isomer)

Molecular Formula : C₁₁H₁₆O₄; Molecular Weight : 212.245 g/mol .

  • Structural Differences : Ester groups at 1,4-positions vs. 1,1-positions in the target compound.
  • Key Properties: Increased ring strain due to non-adjacent ester placement, leading to higher reactivity in Diels-Alder reactions.
  • Synthesis : Prepared via dehydrochlorination of cis-2-chloro-1,4-cyclopentanedicarboxylic acid derivatives .

Diethyl 3-Oxocyclopentane-1,1-Dicarboxylate

Molecular Formula : C₁₁H₁₆O₅; Molecular Weight : 228.242 g/mol .

  • Structural Differences : Incorporates a ketone group at the 3-position, absent in the target compound.
  • Key Properties : The oxo group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
  • Applications: Potential use in pharmaceutical synthesis due to bifunctional reactivity .

1,2-Benzenedicarboxylic Acid, Diethyl Ester (Aromatic Analog)

Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 222.24 g/mol .

  • Structural Differences : Aromatic benzene ring vs. alicyclic cyclopentene.
  • Key Properties : Higher thermal stability and electronic conjugation, making it suitable as a plasticizer.
  • Applications : Widely used in polymer industries to enhance material flexibility .

Dimethyl 3-(2-Acetoxypropan-2-yl)-4-(hex-1-enylidene)cyclopent-2-ene-1,1-dicarboxylate

Molecular Formula : C₁₈H₂₄O₆; Molecular Weight : 336.38 g/mol .

  • Structural Differences : Additional acetoxy and hexenylidene substituents increase steric bulk.
  • Key Properties : Reduced catalytic efficiency in polymerization due to steric hindrance.
  • Synthesis : Palladium-catalyzed oxidative acyloxylation under mild conditions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Reactivity/Applications
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester C₁₃H₂₀O₄ 240.29 Cyclopentene, 1,1-diesters, 3,4-dimethyl Polymerization catalysts
Diethyl 1,1-cyclopentanedicarboxylate C₁₁H₁₆O₄ 212.245 Saturated cyclopentane, 1,1-diesters Solvent, intermediates
Cyclopentene-1,4-dicarboxylic acid diethyl ester C₁₁H₁₆O₄ 212.245 Cyclopentene, 1,4-diesters Diels-Alder reactions
Diethyl 3-oxocyclopentane-1,1-dicarboxylate C₁₁H₁₆O₅ 228.242 Cyclopentane, 1,1-diesters, 3-oxo Pharmaceutical intermediates
1,2-Benzenedicarboxylic acid, diethyl ester C₁₂H₁₄O₄ 222.24 Aromatic, 1,2-diesters Plasticizers

Biological Activity

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester (CAS No. 74160-66-0) is an organic compound with the molecular formula C13H20O4 and a molecular weight of approximately 240.29 g/mol. This compound features a cyclopentene ring with two carboxylic acid groups that are esterified with diethyl groups, along with methyl substitutions at the 3 and 4 positions of the ring. Its unique structural characteristics contribute to its biological activity and potential applications in various fields.

The compound appears as a colorless liquid with a sweet, fruity odor, and is soluble in organic solvents such as ethanol and acetone. Key physical properties include:

  • Boiling Point : ~231 °C
  • Melting Point : -27 °C

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The ester groups can undergo hydrolysis to form carboxylic acids, which participate in various biochemical reactions. The cyclopentene structure contributes to the compound's stability and influences its reactivity.

Biological Applications

Research indicates that this compound has several potential applications in biology and medicine:

  • Enzyme-Catalyzed Reactions : It serves as a substrate or inhibitor in enzyme-catalyzed reactions, allowing for the exploration of metabolic pathways.
  • Synthesis of Complex Molecules : It is utilized as a building block in organic synthesis, leading to the development of more complex chemical entities.
  • Polymer Production : The compound is employed in the production of polymers and resins due to its reactivity.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

  • Stabilization of Ester Groups : Research has shown that this compound can stabilize adjacent ester groups during ionization processes, which may enhance its efficacy in certain biochemical applications.
  • Metabolic Pathways : Studies focusing on metabolic pathways indicate that the compound can be metabolized into various derivatives, influencing its biological activity .

Interaction Studies

Interaction studies have demonstrated that the compound exhibits unique reactivity patterns compared to structurally similar compounds. For example:

  • Comparison with Similar Compounds :
Compound NameMolecular FormulaMolecular WeightKey Features
Diethyl 3-cyclopentene-1,1-dicarboxylateC11H16O4212.24 g/molLacks methyl substitution at positions 3 and 4
Dimethyl succinateC6H10O4174.15 g/molDifferent ring structure; no cyclopentene
Diethyl maleateC8H12O4172.18 g/molContains a double bond between carbon atoms

The unique substitution pattern of the compound imparts distinct chemical properties that enhance its utility in various synthetic applications.

Toxicological Profile

Toxicological assessments indicate that while the compound is generally regarded as safe for use in research and industrial applications, it is essential to monitor exposure levels due to potential metabolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Reactant of Route 2
Reactant of Route 2
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

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